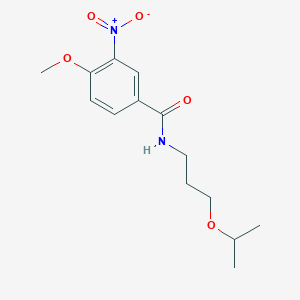![molecular formula C16H21FN2O B5214227 1-[(4-FLUOROPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5214227.png)
1-[(4-FLUOROPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluorophenyl group, a prop-2-en-1-yl group, and a piperidine ring
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and prop-2-en-1-yl groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the reaction of the piperidine intermediate with a fluorophenyl-containing reagent, such as 4-fluorobenzyl chloride, under nucleophilic substitution conditions.
Introduction of the Prop-2-en-1-yl Group: This can be accomplished through the reaction of the intermediate with an allylating agent, such as allyl bromide, under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl or prop-2-en-1-yl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as binding to specific receptors or enzymes, and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-[(4-FLUOROPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(4-CHLOROPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-[(4-METHOXYPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE: This compound has a methoxyphenyl group, which can influence its reactivity and interactions with molecular targets.
1-[(4-BROMOPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE: The presence of a bromophenyl group can affect the compound’s chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-2-9-18-16(20)14-7-10-19(11-8-14)12-13-3-5-15(17)6-4-13/h2-6,14H,1,7-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHWYELPUGPNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-[4-(3-Pyrrolidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]pyrrolidine;dihydrochloride](/img/structure/B5214146.png)
![3-[(2,4-dinitrophenyl)(methyl)amino]propanenitrile](/img/structure/B5214150.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5214167.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5214172.png)
METHANONE](/img/structure/B5214176.png)
![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)
![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)


![N-[(4-fluorophenyl)methyl]-N-methyl-1-(naphthalen-1-ylmethyl)triazole-4-carboxamide](/img/structure/B5214222.png)
![(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(3,5-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5214223.png)
![4-{3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID](/img/structure/B5214243.png)
